molecular formula C21H17N3O2S B3515559 N-(4-methoxyphenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide

N-(4-methoxyphenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide

Cat. No.: B3515559
M. Wt: 375.4 g/mol
InChI Key: SDMDLACHBYMSBH-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The presence of the methoxyphenyl, phenyl, and thienyl groups suggest that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a reaction known as a Knorr pyrazole synthesis or a similar method. This involves the reaction of a 1,3-diketone or a β-ketoester with a hydrazine or a phenylhydrazine .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, contains a pyrazole ring attached to a phenyl group and a thienyl group. The methoxyphenyl group is likely attached to the nitrogen atom in the pyrazole ring .


Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. For example, it could participate in nucleophilic substitution reactions, or it could undergo electrophilic aromatic substitution on the phenyl or thienyl rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the methoxy group could increase its solubility in certain solvents .

Safety and Hazards

Without specific information, it’s hard to say what the safety and hazards of this compound might be. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The study of pyrazole derivatives is a very active area of research, with potential applications in medicinal chemistry and materials science. Future research could explore the synthesis of this compound, its physical and chemical properties, and its potential biological activity .

Properties

IUPAC Name

N-(4-methoxyphenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-26-17-11-9-15(10-12-17)22-21(25)18-14-24(16-6-3-2-4-7-16)23-20(18)19-8-5-13-27-19/h2-14H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMDLACHBYMSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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